Cas no 1261657-12-8 (2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl)

2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by its chloro and trifluoromethoxy substituents, which enhance its electronic and steric properties. The presence of trifluoromethyl and trifluoromethoxy groups contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its unique substitution pattern can influence binding affinity and selectivity. Its structural features also lend themselves to applications in material science, particularly in the development of liquid crystals and organic electronic materials. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl structure
1261657-12-8 structure
商品名:2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl
CAS番号:1261657-12-8
MF:C14H7ClF6O
メガワット:340.648204088211
CID:4790841

2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H7ClF6O/c15-12-10(5-2-6-11(12)13(16,17)18)8-3-1-4-9(7-8)22-14(19,20)21/h1-7H
    • InChIKey: XRWOLBHCQOLGLG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C(F)(F)F)=CC=CC=1C1C=CC=C(C=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 369
  • 疎水性パラメータ計算基準値(XlogP): 6.2
  • トポロジー分子極性表面積: 9.2

2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011011735-250mg
2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl
1261657-12-8 97%
250mg
$499.20 2023-09-03
Alichem
A011011735-500mg
2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl
1261657-12-8 97%
500mg
$798.70 2023-09-03
Alichem
A011011735-1g
2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl
1261657-12-8 97%
1g
$1460.20 2023-09-03

2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl 関連文献

2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenylに関する追加情報

Introduction to 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl (CAS No. 1261657-12-8)

2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl, identified by its CAS number CAS No. 1261657-12-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This biphenyl derivative, characterized by its chloro, trifluoromethoxy, and trifluoromethyl substituents, exhibits unique chemical properties that make it a valuable candidate for various applications.

The structure of 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl consists of two benzene rings connected by a sigma bond, with functional groups strategically placed to enhance its reactivity and utility. The presence of a chloro group at the second position and trifluoromethoxy and trifluoromethyl groups at the third position imparts distinct electronic and steric properties to the molecule. These substituents not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel biphenyl derivatives for their potential applications in drug discovery and material science. The specific arrangement of fluorine atoms in 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability and lipophilicity, which are critical factors in pharmaceutical development.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The chloro group serves as a versatile handle for further functionalization, allowing chemists to introduce additional modifications and tailor the molecule for specific applications. This flexibility has enabled researchers to explore various pathways for derivatization, leading to the synthesis of numerous analogs with distinct properties.

The pharmaceutical industry has shown particular interest in biphenyl derivatives due to their potential as bioactive molecules. Studies have demonstrated that compounds containing trifluoromethoxy and trifluoromethyl groups often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This is attributed to the electron-withdrawing nature of fluorine atoms, which can enhance binding interactions with biological targets and increase metabolic stability.

Recent advancements in computational chemistry have further facilitated the design and optimization of biphenyl-based compounds like 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl. Molecular modeling techniques have been employed to predict the binding modes of these molecules with target proteins, providing valuable insights into their mechanism of action. These computational studies have not only accelerated the drug discovery process but also helped in identifying promising candidates for further experimental validation.

In addition to its pharmaceutical applications, 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl has shown potential in materials science. The unique electronic properties of this compound make it suitable for use in organic electronic devices such as OLEDs (organic light-emitting diodes) and semiconductors. The presence of fluorine atoms enhances the thermal stability and charge transport properties of these materials, making them more efficient and durable.

The synthesis of 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium catalysis, have been employed to construct the biphenyl core with precision. These techniques ensure that the final product meets the stringent requirements for pharmaceutical and material applications.

The safety profile of 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl is another critical aspect that has been thoroughly evaluated through extensive laboratory studies. Researchers have assessed its toxicity, mutagenicity, and environmental impact to ensure that it can be handled safely in both research and industrial settings. These evaluations have provided reassurance regarding its suitability for various applications without posing significant risks.

Looking ahead, the continued exploration of biphenyl derivatives like 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl holds great promise for advancing both pharmaceutical science and materials engineering. Ongoing research efforts are focused on expanding the chemical space of these compounds through innovative synthetic strategies and exploring their potential in emerging fields such as nanotechnology and green chemistry.

In conclusion, 2-Chloro-3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl (CAS No. CAS No. 1261657-12-8) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features, coupled with its versatile reactivity, make it an invaluable asset in both drug discovery and materials science. As research progresses, we can expect to see even more innovative applications emerging from this fascinating class of molecules.

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